molecular formula C2H4N4S B1211335 5-(Methylthio)-1H-tetrazole CAS No. 29515-99-9

5-(Methylthio)-1H-tetrazole

Cat. No.: B1211335
CAS No.: 29515-99-9
M. Wt: 116.15 g/mol
InChI Key: ZBXNFTFKKOSPLD-UHFFFAOYSA-N
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Description

5-(Methylthio)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a methylthio group at the 5-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities .

Scientific Research Applications

5-(Methylthio)-1H-tetrazole has diverse applications in scientific research:

Biochemical Analysis

Biochemical Properties

5-(Methylthio)-1H-tetrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in the methionine salvage pathway, where this compound acts as an intermediate. This compound is known to interact with methylthioadenosine phosphorylase, which catalyzes its conversion into adenine and 5-methylthioribose-1-phosphate . These interactions are crucial for maintaining cellular methionine levels and regulating polyamine biosynthesis.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit melanoma cell proliferation and induce apoptosis in cancer cells . This compound also affects the phosphorylation of key signaling proteins such as Akt and S6 ribosomal protein, leading to alterations in cell cycle progression and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound inhibits the activity of methylthioadenosine phosphorylase, resulting in the accumulation of methylthioadenosine and subsequent effects on cellular metabolism . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine salvage pathway. This compound is metabolized by enzymes such as methylthioadenosine phosphorylase, which converts it into adenine and 5-methylthioribose-1-phosphate . These metabolites are further processed to regenerate methionine and maintain cellular homeostasis. The involvement of this compound in these pathways underscores its importance in cellular metabolism and regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound are influenced by its interactions with intracellular binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in cellular metabolism and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1H-tetrazole typically involves the alkylation of tetrazole with methylthio reagents. One common method includes the reaction of tetrazole with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Methylthio)-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted tetrazoles.

    Cycloaddition: Polycyclic pyrazolines.

Comparison with Similar Compounds

  • 5-(Methylthio)-1H-tetrazole
  • 5-(Ethylthio)-1H-tetrazole
  • 5-(Phenylthio)-1H-tetrazole

Comparison:

Properties

IUPAC Name

5-methylsulfanyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c1-7-2-3-5-6-4-2/h1H3,(H,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXNFTFKKOSPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183708
Record name 5-Methylthiotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29515-99-9
Record name 5-Methylthio-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29515-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylthiotetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029515999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29515-99-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylthiotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methylthio)-1H-tetrazole
Reactant of Route 2
5-(Methylthio)-1H-tetrazole
Reactant of Route 3
5-(Methylthio)-1H-tetrazole
Reactant of Route 4
5-(Methylthio)-1H-tetrazole
Reactant of Route 5
5-(Methylthio)-1H-tetrazole
Reactant of Route 6
5-(Methylthio)-1H-tetrazole

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